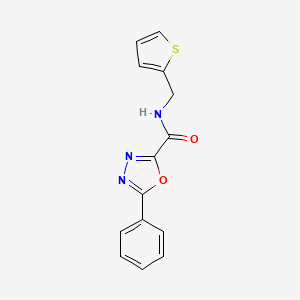

5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

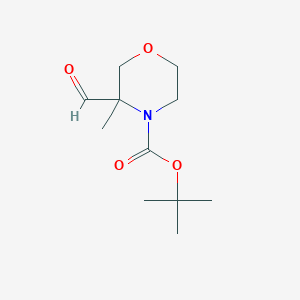

“5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide” is a compound that belongs to the class of oxadiazoles and carboxamides. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. Carboxamides, on the other hand, are organic compounds that contain a carbonyl group (C=O) attached to an amine group (NH2).

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of carboxylic acids with amines in the presence of a dehydrating agent. The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, often involving the reaction of a hydrazide with a carboxylic acid derivative.Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic rings of the phenyl and thiophenyl groups, the five-membered oxadiazole ring, and the carboxamide group. The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis

As an oxadiazole and carboxamide, this compound could potentially undergo a variety of chemical reactions. For example, the oxadiazole ring might be able to participate in electrophilic substitution reactions, while the carboxamide group could potentially undergo hydrolysis under acidic or basic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar carboxamide group could affect its solubility, melting point, and other properties.Scientific Research Applications

Synthesis and Anticancer Evaluation

A number of studies have focused on the synthesis and evaluation of 1,3,4-oxadiazole derivatives for their potential anticancer activities. For instance, derivatives synthesized from substituted benzamides showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Similarly, novel derivatives containing a 5-phenyl thiophene moiety were evaluated for their cytotoxic effects on HepG2, Caco-2, and PANC-1 cell lines, demonstrating significant anticancer potential (Adimule et al., 2014).

Antimicrobial and Antidiabetic Screening

The antimicrobial properties of 1,3,4-oxadiazole derivatives have also been extensively researched. A series of novel compounds derived from 1,2,3-triazole and 1,3,4-oxadiazole showed moderate to good antimicrobial activity against various bacterial and fungal strains (Jadhav et al., 2017). Furthermore, derivatives have been synthesized and screened for their antidiabetic activity, demonstrating the potential to inhibit α-amylase, an enzyme relevant in the management of diabetes (Lalpara et al., 2021).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of these compounds involve complex chemical reactions to introduce specific functional groups that are believed to enhance their biological activities. For example, the synthesis of new Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thione explored the conformational isomers to understand their potential biological activities better (Roman et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. It could also be interesting to study its interactions with other compounds and its potential applications in various fields.

Please note that this is a general analysis based on the classes of compounds that “5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide” belongs to, and might not be entirely accurate for this specific compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed.

properties

IUPAC Name |

5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-12(15-9-11-7-4-8-20-11)14-17-16-13(19-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOMFLCSGIQDQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2765883.png)

![2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765884.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2765887.png)

![[2-(1H-indol-3-yl)-2-(5-methyl-2-furyl)ethyl]amine](/img/structure/B2765892.png)

![3,4-dimethoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2765893.png)

![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)

![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2765899.png)